molecular formula C19H23N3O2S B2965370 N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 953952-54-0

N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2965370
CAS No.: 953952-54-0
M. Wt: 357.47
InChI Key: DGOYHJUDTNUOPY-UHFFFAOYSA-N
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Description

N1-(4-(Pyrrolidin-1-yl)phenethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative designed for pharmaceutical and bioorganic chemistry research. This compound incorporates two privileged structural motifs: a pyrrolidine ring and a thiophene methyl group. The saturated pyrrolidine ring is a prominent scaffold in drug discovery, valued for its ability to enhance solubility, influence the molecule's three-dimensional structure, and improve pharmacokinetic properties through sp3-hybridization and the exploration of pharmacophore space . The thiophene moiety is a common heterocycle in medicinal chemistry, often used in the design of bioactive molecules and functional materials . Oxalamide derivatives, characterized by the -NHC(O)C(O)NH- linker, are frequently explored in the synthesis of novel compounds with potential biological activity. As a building block, this chemical is intended for use in drug discovery projects, such as in the design and synthesis of new molecular hybrids for biological screening. It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (MSDS) prior to use.

Properties

IUPAC Name

N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c23-18(19(24)21-14-17-4-3-13-25-17)20-10-9-15-5-7-16(8-6-15)22-11-1-2-12-22/h3-8,13H,1-2,9-12,14H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOYHJUDTNUOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring One common approach is the N-arylation of pyrrolidine with appropriate aryl halides under palladium-catalyzed conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong nucleophiles.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds or carboxylic acids.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Generation of substituted pyrrolidines or phenethyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(thiophen-2-ylmethyl)oxalamide has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its interactions with biological targets can lead to the discovery of novel therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its unique structure may contribute to the development of drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(thiophen-2-ylmethyl)oxalamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

The following table summarizes key structural and functional differences between the target compound and related oxalamides:

Compound Name Key Substituents (N1/N2) Biological Activity/Application Molecular Weight (g/mol) Key References
Target Compound : N1-(4-(Pyrrolidin-1-yl)phenethyl)-N2-(thiophen-2-ylmethyl)oxalamide Pyrrolidinylphenethyl / Thiophenemethyl Not explicitly stated (potential CNS) ~430 (estimated)
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) Dimethoxybenzyl / Pyridinylethyl Umami flavor agonist (FEMA 4233) 385.4
Compound 18 (N1-(2-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide) 2-Fluorophenyl / 4-Methoxyphenethyl Synthetic intermediate (52% yield) ~316
GMC-5 (N1-(1,3-dioxoisoindolin-2-yl)-N2-(4-methoxyphenyl)oxalamide) Isoindolinyldione / 4-Methoxyphenyl Antimicrobial candidate ~353
N1-(4-Chlorophenethyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide 4-Chlorophenethyl / Sulfonylpyrrolidinylmethyl Not stated (sulfonyl group enhances polarity) ~493

Structural and Functional Analysis

Pyrrolidine vs. Piperazine/Pyridine Moieties :

  • The target compound’s pyrrolidine group (cyclic amine) contrasts with the pyridine ring in S334. Pyrrolidine’s basicity and conformational flexibility may improve CNS penetration compared to pyridine’s aromatic rigidity, which is optimized for flavor receptor binding (hTAS1R1/hTAS3) .
  • In , a related compound with a 4-methylpiperazine group demonstrates how nitrogen-rich heterocycles can influence pharmacokinetics (e.g., solubility, metabolic stability) .

Thiophene vs. Halogenated/Aromatic Groups :

  • The thiophene-methyl group at N2 provides a sulfur-containing heterocycle, which may enhance lipophilicity and metal-binding capacity compared to fluorophenyl (Compound 18) or methoxyphenyl (GMC-5) groups. Thiophene’s electron-rich nature could facilitate interactions with cysteine or histidine residues in enzymes .

Methoxy groups (e.g., S336, GMC-5) increase lipophilicity but may reduce metabolic stability due to demethylation pathways .

Biological Activity

N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

Chemical Structure and Properties

The compound features a complex structure characterized by the following molecular formula:

  • Molecular Formula : C₁₇H₂₅N₃O₃S
  • Molecular Weight : 319.4 g/mol

This oxalamide derivative includes a pyrrolidinyl moiety and a thiophenyl group, which contribute to its biological properties.

Synthesis

The synthesis of this compound generally involves multi-step organic reactions. The key steps include:

  • Formation of Intermediate : Reaction of 4-(pyrrolidin-1-yl)phenethylamine with oxalyl chloride to create an intermediate isocyanate.
  • Coupling Reaction : The intermediate is then reacted with thiophen-2-ylmethylamine under controlled conditions to yield the final product.

Antimicrobial Properties

Research indicates that oxalamide derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for the development of new antibiotics.

Anticancer Activity

Several studies have explored the anticancer potential of oxalamide derivatives. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including:

  • Inhibition of cell proliferation : Compounds like this compound have been shown to inhibit cancer cell growth in vitro.
  • Targeting specific pathways : The compound may interact with cellular receptors or enzymes involved in tumor progression.

Case Studies and Research Findings

A systematic review of literature reveals several case studies highlighting the biological activities of similar oxalamide compounds:

StudyFindings
Demonstrated potent antimicrobial activity against Gram-positive and Gram-negative bacteria.
Showed significant inhibition of cancer cell lines, suggesting a potential role as an anticancer agent.
Highlighted the ability of oxalamides to inhibit HIV entry by blocking gp120-CD4 interactions, indicating their versatility in targeting different biological systems.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, affecting signal transduction pathways critical for cell survival and proliferation.
  • Apoptosis Induction : By triggering apoptotic pathways, the compound can lead to programmed cell death in malignant cells.

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